molecular formula C18H20FN3S B5808603 4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide

4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B5808603
M. Wt: 329.4 g/mol
InChI Key: VYOGLMVOBYEAHR-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a carbothioamide moiety attached to the piperazine ring

Properties

IUPAC Name

4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3S/c19-16-7-4-8-17(13-16)20-18(23)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGLMVOBYEAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 3-fluoroaniline with ethylene glycol in the presence of a catalyst to form 3-fluorophenylpiperazine.

    Introduction of the benzyl group: The 3-fluorophenylpiperazine is then reacted with benzyl chloride under basic conditions to introduce the benzyl group.

    Formation of the carbothioamide moiety: Finally, the benzylated piperazine derivative is reacted with thiocarbonyldiimidazole to form the carbothioamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A related compound with a similar piperazine core but lacking the benzyl and carbothioamide groups.

    1-benzylpiperazine: Similar structure but without the fluorophenyl and carbothioamide groups.

    N-(3-fluorophenyl)piperazine: Similar structure but without the benzyl and carbothioamide groups.

Uniqueness

4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of both the benzyl and carbothioamide groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain targets and improve its pharmacokinetic profile compared to similar compounds.

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